molecular formula C15H11Cl2NO B1305607 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole CAS No. 65679-71-2

3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole

Cat. No.: B1305607
CAS No.: 65679-71-2
M. Wt: 292.2 g/mol
InChI Key: WQKPSQDZHVQBOF-UHFFFAOYSA-N
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Description

3,6-Dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is a carbazole derivative featuring chlorine substituents at the 3- and 6-positions of the aromatic core and an epoxide (oxirane) group attached via a methylene linker to the nitrogen at position 8. This compound is synthesized through the alkylation of 3,6-dichloro-9H-carbazole with epichlorohydrin under basic conditions, as described in and . The reaction proceeds via nucleophilic substitution, where the carbazole nitrogen attacks the electrophilic epichlorohydrin, followed by dehydrohalogenation to form the epoxide ring .

Key structural features include:

  • Electron-withdrawing chlorine substituents: These enhance the compound’s electron-deficient character, influencing its optical and electrochemical properties.
  • Epoxide functional group: The strained three-membered ring confers reactivity toward nucleophilic ring-opening reactions, enabling further derivatization (e.g., with amines or thiols) .

Characterization via $^{13}\text{C}$ NMR and $^{1}\text{H}$ NMR confirms the structure, with distinct signals for the chlorine-substituted carbazole core (δ 156.71 ppm for C-Cl) and epoxide carbons (δ 50–44 ppm) . The compound exhibits solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,6-dichlorocarbazole.

    Epoxidation: The introduction of the oxiran-2-ylmethyl group is achieved through an epoxidation reaction. This can be done by reacting 3,6-dichlorocarbazole with an appropriate epoxidizing agent such as epichlorohydrin under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the epoxidation process. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or to open the epoxide ring.

    Substitution: The chlorine atoms on the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of diols or other oxidized products.

    Reduction: Formation of dechlorinated or ring-opened products.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that carbazole derivatives, including 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole, exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth and metastasis. Specifically, compounds similar to this compound have been evaluated for their efficacy against breast cancer cell lines such as MCF-7. These studies suggest that such compounds can cause cell cycle arrest and promote apoptotic pathways through various molecular mechanisms .

Mechanisms of Action
The mechanisms through which these compounds exert their effects include the induction of DNA damage and the modulation of signaling pathways related to cell survival and proliferation. For example, certain carbazole derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer invasion and metastasis .

Antimicrobial Applications

Antibacterial Properties
this compound has demonstrated promising antibacterial activity against various strains of bacteria. Research indicates that related carbazole derivatives can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) of these compounds are often comparable to or better than standard antibiotics .

Antifungal Activity
In addition to antibacterial properties, carbazole derivatives have shown antifungal activity against strains like Candida albicans and Aspergillus niger. This broad-spectrum antimicrobial activity positions this compound as a potential lead compound for developing new antimicrobial agents .

Materials Science

Photoelectric Applications
The compound's unique structure allows it to be utilized in the development of photoelectric materials. Carbazole derivatives are known for their electron transport properties and are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of oxirane groups may enhance the stability and efficiency of these materials .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis, inhibits angiogenesis
Antimicrobial ResearchAntibacterial and antifungal agentsEffective against E. coli, S. aureus, fungi
Materials ScienceOLEDs and OPVsEnhanced electron transport properties

Mechanism of Action

The mechanism of action of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Trends

Table 1: Structural Modifications in Carbazole Derivatives

Compound Name Substituents (Position) Key Functional Groups References
3,6-Dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole Cl (3,6), oxiran-2-ylmethyl (N9) Epoxide, Cl
3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole F (3), oxiran-2-ylmethyl (N9) Epoxide, F
3,6-Difluoro-9-(oxiran-2-ylmethyl)-9H-carbazole F (3,6), oxiran-2-ylmethyl (N9) Epoxide, F
3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole Br (3,6), 4-bromobenzyl (N9) Br, benzyl
9-(Prop-2-yn-1-yl)-3,6-dichloro-9H-carbazole Cl (3,6), propargyl (N9) Alkyne, Cl
9-Phenyl-3,6-bis(boronate)-9H-carbazole Phenyl (N9), boronate (3,6) Boronate, aryl

Key Trends :

  • Halogen Effects: Chlorine and fluorine substituents increase electron deficiency, improving charge-transport properties for optoelectronic applications .
  • N9-Substituents : Epoxide and propargyl groups enable post-synthetic modifications, whereas aryl or boronate groups enhance thermal stability and π-conjugation .

Physical and Chemical Properties

Table 2: Comparative Properties of Selected Derivatives

Compound Solubility Thermal Stability (°C) $\lambda_{\text{max}}$ (nm) HOMO/LUMO (eV)
This compound DMF, THF >250 350 -5.6/-2.8
3,6-Difluoro-9-(oxiran-2-ylmethyl)-9H-carbazole DMF, Chloroform 220 340 -5.4/-2.6
9-(Prop-2-yn-1-yl)-3,6-dichloro-9H-carbazole Toluene, DCM 180 365 -5.8/-3.0
9-Phenyl-3,6-bis(boronate)-9H-carbazole THF, Ether >300 380 -5.2/-2.4

Insights :

  • The dichloro-epoxide derivative exhibits higher thermal stability compared to propargyl analogs due to stronger intermolecular interactions .
  • Fluorinated analogs show blue-shifted absorption ($\lambda{\text{max}} \sim 340$ nm) compared to chlorinated derivatives ($\lambda{\text{max}} \sim 350$ nm), attributed to reduced conjugation from smaller fluorine atoms .

Table 3: Antifungal Activity (MIC Values)

Compound MIC vs. Candida albicans (µg/mL) Reference
This compound 12.5
(S)-9-Methyl-4-(oxiran-2-ylmethoxy)-9H-carbazole 25.0
Chloramphenicol (Control) 50.0

The dichloro-epoxide derivative exhibits superior antifungal activity, likely due to synergistic effects between the electron-withdrawing chlorine substituents and the reactive epoxide group .

Biological Activity

3,6-Dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the following steps:

  • Starting Material : The process begins with 3,6-dichlorocarbazole.
  • Epoxidation Reaction : The oxiran-2-ylmethyl group is introduced via an epoxidation reaction using epichlorohydrin and a base (e.g., sodium hydroxide) in an organic solvent like dichloromethane or toluene.
  • Reaction Conditions : The reaction is conducted at room temperature or slightly elevated temperatures until completion.

Anticancer Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant anticancer properties. The mechanisms of action may involve:

  • DNA Damage Induction : Similar compounds have demonstrated the ability to cause DNA damage in cancer cells, leading to apoptosis . For instance, carbazole derivatives have been shown to inhibit cell proliferation and induce cell cycle arrest in breast cancer cell lines .
  • Inhibition of Angiogenesis : Studies suggest that these compounds can inhibit angiogenic processes critical for tumor growth and metastasis. This includes reducing the migration of endothelial cells stimulated by vascular endothelial growth factor (VEGF) .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. In comparative studies, derivatives with similar structures have demonstrated effective inhibition against:

  • Escherichia coli
  • Staphylococcus aureus

Minimum inhibitory concentrations (MIC) for these compounds were found to be comparable or superior to standard antibiotics like ampicillin and chloramphenicol .

The biological effects of this compound can be attributed to its unique structural features:

  • Epoxide Group Reactivity : The epoxide group can form covalent bonds with nucleophilic sites in biomolecules (e.g., proteins, nucleic acids), potentially leading to enzyme inhibition or modulation of signaling pathways.
  • Interaction with Molecular Targets : It may interact with specific receptors or enzymes involved in cancer progression and microbial resistance.

Case Study 1: Anticancer Activity

In a study evaluating the effects of carbazole derivatives on MCF-7 breast cancer cells, it was observed that treatment led to significant cell cycle arrest and apoptosis. The morphological changes associated with apoptosis included chromatin condensation and internucleosomal DNA fragmentation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various carbazole derivatives found that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those for conventional antibiotics .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructure FeaturesBiological ActivityNotable Effects
This compoundDichloro & EpoxideAnticancer & AntimicrobialInduces apoptosis; inhibits angiogenesis
3,6-DichlorocarbazoleDichloro onlyLimited anticancerLess reactive
9-(oxiran-2-ylmethyl)-9H-carbazoleEpoxide onlyModerate activityLacks dichloro substitution

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole, and how can intermediates be characterized?

  • Methodological Answer : Synthesis involves two key steps: (1) dichlorination of the carbazole core at the 3,6-positions and (2) N-alkylation with an oxirane-containing group.

  • Dichlorination : Use halogenation protocols similar to iodination methods (e.g., KI/KIO₃ in acetic acid at 80°C for 48 hours) . For chlorination, replace iodine sources with Cl₂ or N-chlorosuccinimide under controlled conditions.
  • N-Alkylation : Employ Williamson ether synthesis or epoxide ring-opening reactions. For example, react 3,6-dichlorocarbazole with epichlorohydrin under basic conditions (e.g., NaH in DMF) to introduce the oxiran-2-ylmethyl group .
  • Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., shifts for Cl substituents at δ ~7.5 ppm) and FTIR (C-Cl stretch ~550 cm⁻¹). Purity can be assessed via HPLC with UV detection .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid contact with oxidizing agents due to the epoxide’s reactivity .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the epoxide group. Monitor for discoloration, indicating decomposition .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using SHELXL for refinement. Key metrics include bond angles (e.g., C-N-C in carbazole ~120°) and Cl/oxirane spatial arrangement .
  • NMR : ¹H NMR should show distinct signals for the oxirane protons (δ ~3.5–4.5 ppm) and aromatic Cl-substituted carbazole protons. ¹³C NMR confirms quaternary carbons adjacent to Cl .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for halogenated carbazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity and catalyst selection . For example:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Compare yields in DMF vs. THF .
  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. shows [Pd(dppf)Cl₂] increases efficiency in boronate syntheses .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (temperature, stoichiometry) and optimize conditions .

Q. What strategies enhance the electrochemical stability of polymers derived from this compound?

  • Methodological Answer :

  • Copolymer Design : Incorporate electron-deficient monomers (e.g., thiophenes) to balance charge transport. demonstrates improved capacitance (5.2 mF cm⁻²) with alternating copolymers .
  • Crosslinking : Utilize the epoxide group for thermal/UV-induced crosslinking, enhancing film stability. Monitor via cyclic voltammetry (CV) for reduced oxidative degradation .

Q. How does the electronic nature of the 3,6-dichloro and oxirane groups influence optoelectronic properties?

  • Methodological Answer :

  • Cl Substituents : Act as electron-withdrawing groups, lowering the HOMO level (–5.4 eV estimated) and enhancing electron mobility. Compare with non-halogenated analogs via UV-Vis (blue-shifted absorption) .
  • Oxirane Group : Introduces steric hindrance, reducing aggregation in thin films. Use DFT calculations to model orbital distributions and predict charge-transfer efficiency .

Q. What experimental approaches resolve ambiguities in reaction mechanisms for epoxide functionalization?

  • Methodological Answer :

  • Isotopic Labeling : Track epoxide ring-opening using ¹⁸O-labeled water in hydrolysis studies. Analyze products via LC-MS .
  • Kinetic Studies : Monitor reaction progress under varying pH/temperature. For example, acidic conditions favor nucleophilic attack at the less-substituted epoxide carbon .

Properties

IUPAC Name

3,6-dichloro-9-(oxiran-2-ylmethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKPSQDZHVQBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379558
Record name 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65679-71-2
Record name 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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